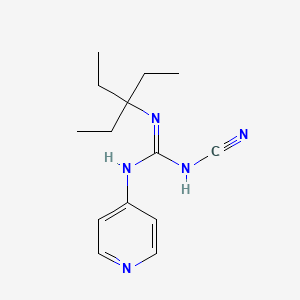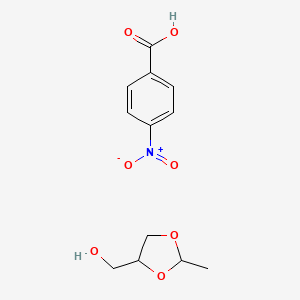![molecular formula C16H16ClNO3 B14610874 2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide CAS No. 60142-65-6](/img/structure/B14610874.png)
2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is an organic compound with a complex structure that includes a chlorinated benzamide moiety and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide typically involves multiple steps, starting with the chlorination of benzamide. The hydroxyphenyl group is then introduced through a series of reactions that may include hydroxylation and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy groups to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The chlorinated benzamide moiety may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated benzamides and hydroxyphenyl derivatives. Examples are:
- 2-Chloro-N-[1-hydroxy-3-phenylpropan-2-yl]benzamide
- 2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]benzamide
Uniqueness
What sets 2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
特性
CAS番号 |
60142-65-6 |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC名 |
2-chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H16ClNO3/c17-15-4-2-1-3-14(15)16(21)18-12(10-19)9-11-5-7-13(20)8-6-11/h1-8,12,19-20H,9-10H2,(H,18,21) |
InChIキー |
OHWIXTDZRZGZRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC2=CC=C(C=C2)O)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)






![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)

![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
